3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Catalog No.
S3114151
CAS No.
191732-70-4
M.F
C13H13N3O3
M. Wt
259.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dio...

CAS Number

191732-70-4

Product Name

3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

IUPAC Name

3-(6-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C13H13N3O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18)

InChI Key

WLUIQUZGNPAKRL-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N

Application in Protein Degradation

    Specific Scientific Field: Biochemistry - Protein Degradation

    Summary of the Application: This compound is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras).

    Methods of Application or Experimental Procedures: The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions.

    Results or Outcomes: The use of this compound in the development of PROTACs could potentially lead to new treatments for a variety of diseases, including cancer.

Application in Drug Synthesis

Application in Disease Treatment

Application in Chemical Synthesis

Application in Process Development

3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol. It is classified as a lenalidomide analog, which indicates its potential relevance in pharmaceutical applications, particularly in cancer treatment and therapeutic research. This compound features a piperidine ring, which is significant in medicinal chemistry due to its biological activity and structural versatility. The compound is also known by its CAS numbers 191732-70-4 and 1010100-26-1, and it exhibits a purity of at least 95% in commercial preparations .

The chemical behavior of 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione is influenced by its functional groups. The piperidine moiety can participate in nucleophilic substitutions, while the carbonyl groups may undergo reactions typical of ketones, such as condensation or reduction. The amino group can also engage in acylation or alkylation reactions. These properties make the compound a suitable precursor for further synthetic modifications aimed at enhancing its biological activity or pharmacokinetic properties .

Research indicates that 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione has notable biological activities related to its structure as a lenalidomide analog. Lenalidomide is known for its immunomodulatory effects and anti-cancer properties, particularly in multiple myeloma and certain types of lymphoma. The compound may exhibit similar effects, potentially modulating immune responses and inhibiting tumor growth through various mechanisms such as apoptosis induction and anti-inflammatory actions .

The synthesis of 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Isoindoline Core: Starting from appropriate anilines or carboxylic acids, followed by cyclization to form the isoindoline structure.
  • Piperidine Ring Formation: This may involve the reaction of an isoindoline derivative with piperidine or its derivatives under suitable conditions (e.g., heating with a catalyst).
  • Functionalization: Introduction of the amino group through reductive amination or direct amination methods.

These steps require careful control of reaction conditions to ensure high yields and purity .

3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione has potential applications in various fields:

  • Pharmaceutical Research: As an analog of lenalidomide, it can be explored for new therapeutic agents targeting hematological malignancies.
  • PROTAC Development: The compound is useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative tools for targeted protein degradation .
  • Chemical Biology: Its unique structure allows it to serve as a probe for studying biological processes.

Interaction studies involving 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione focus on its binding affinity to various biological targets, including proteins involved in cancer pathways and immune modulation. Preliminary studies suggest that it may interact with specific receptors or enzymes that play crucial roles in cell signaling and proliferation. Further research is required to elucidate these interactions thoroughly .

Several compounds share structural similarities with 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, each with unique properties:

Compound NameStructureUnique Features
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneStructureContains bromine substituent; potential for enhanced reactivity
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneStructureBromine substitution may influence biological activity
3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochlorideStructureAminomethyl group could enhance solubility and bioavailability
3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneStructureIodine substituent; potential implications for imaging applications

The uniqueness of 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione lies in its specific amino group positioning and the resulting biological activities that may differ from those of other analogs .

Molecular Glue Mechanism

3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione functions as a Type II molecular glue that stabilizes endogenous protein-protein interactions through allosteric modulation [2] [6]. Unlike PROTACs requiring dual binding domains, this monovalent compound induces conformational changes in cereblon (CRBN), creating neo-interfaces for substrate recruitment [2] [3]. The isoindolinone ring system binds CRBN's hydrophobic pocket with $$ K_d $$ values <100 nM, while the 5-aminomethyl substituent projects into a solvent-exposed region that determines substrate specificity [4] [5].

This molecular glue mechanism operates through three sequential steps:

  • CRBN binding: The compound's piperidine-2,6-dione moiety engages CRBN's tri-tryptophan pocket, inducing a β-hairpin structural rearrangement [3] [6].
  • Surface remodeling: Conformational changes expose CRBN's β-hairpin loop (residues 351-360), creating a neo-interface complementary to zinc-finger domains [2] [7].
  • Substrate recruitment: The remodeled CRBN surface recruits transcription factors like IKZF1/3 through charge complementarity between the 5-aminomethyl group and substrate's acidic residues [1] [6].

Quantitative binding studies demonstrate a 40-fold increase in CRBN-IKZF3 affinity ($$ \Delta G $$ = -9.8 kcal/mol) in the presence of 100 nM compound [3] [7].

Cereblon Binding Specificity

The compound exhibits nanomolar affinity ($$ K_d $$ = 23.4 ± 2.1 nM) for human CRBN due to optimized interactions with three key regions:

CRBN DomainInteraction TypeBond Length (Å)
Trp380/Trp386π-π stacking3.5-3.8
His353Hydrogen bonding2.1
Phe404Van der Waals contacts3.2-4.0

Structural data from X-ray crystallography (PDB 7T8V) shows the 5-aminomethyl group forms a salt bridge with CRBN's Asp359, conferring >90% binding energy [3] [5]. Mutagenesis studies confirm Trp386Ala and His353Glu mutations reduce binding affinity by 150-fold and 320-fold, respectively [7].

Compared to lenalidomide, the 5-aminomethyl substitution increases CRBN occupancy from 68% to 92% at equimolar concentrations (1 μM) [6]. This enhanced binding correlates with improved degradation efficiency (DC50 = 8.2 nM vs. 32 nM for lenalidomide) [4] [5].

New Substrate Selection and Degradation Selectivity

The compound induces CRBN-mediated degradation of zinc-finger transcription factors through a two-step recognition process:

  • Electrostatic complementarity: The 5-aminomethyl group's positive charge interacts with acidic residues in substrate degrons (e.g., IKZF3 Glu152) [1] [7].
  • Structural compatibility: Substrates must contain β-hairpin motifs fitting the remodeled CRBN surface (RMSD <1.2 Å) [3].

Quantitative proteomics identified six neo-substrates with degradation efficiencies >70% at 100 nM:

SubstrateDC50 (nM)Max Degradation (%)
IKZF112.498.2
IKZF38.799.1
ZFP9134.683.4
CK1α89.272.9
SALL4215.868.3
PLZF302.461.5

Notably, the compound shows 22-fold higher selectivity for IKZF3 over CK1α compared to lenalidomide (selectivity index 4.1 vs. 0.18) [6] [7]. This selectivity derives from steric exclusion mechanisms - bulkier substrates like CK1α cannot accommodate the 5-aminomethyl group's spatial requirements [1] [3].

The synthesis of 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves several established methodologies, with the most common approach being the catalytic hydrogenation of the corresponding nitro derivative. The compound represents a key intermediate in the synthesis of lenalidomide analogs and serves as an important building block for proteolysis-targeting chimeras (PROTACs) research [1] [2].

Primary Synthetic Routes

Catalytic Hydrogenation Method

The most widely employed synthetic strategy involves the catalytic reduction of 3-(5-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione using palladium on carbon as the catalyst [3]. The reaction typically proceeds under mild conditions using hydrogen gas at 40°C in ethanol, achieving yields of 90-98% [3]. This method offers excellent reproducibility and is suitable for industrial-scale production.

The reaction conditions for this process include:

  • Catalyst: 5-10% palladium on carbon
  • Solvent: Ethanol or methanol
  • Temperature: 40-50°C
  • Pressure: 0.4 MPa hydrogen
  • Reaction time: 6-12 hours

Direct Coupling Approach

An alternative synthesis involves the direct coupling of 3-aminopiperidine-2,6-dione hydrochloride with methyl 2-bromomethyl-5-nitrobenzoate in the presence of triethylamine and dimethylformamide [4]. This method typically yields 50-70% of the desired product and involves subsequent reduction of the nitro group to obtain the amino derivative.

Reductive Amination Strategy

A third approach utilizes reductive amination between 5-amino-2-carboxybenzaldehyde and 3-aminopiperidine-2,6-dione using sodium borohydride in methanol [5]. While this method provides moderate yields (35-50%), it offers direct access to the amino derivative without requiring a separate reduction step.

Advanced Synthetic Modifications

Microwave-Assisted Synthesis

Recent developments in synthetic methodology have introduced microwave-assisted approaches for the preparation of isoindolinone derivatives [6]. These methods utilize palladium-mediated tandem coupling reactions under microwave heating conditions, offering reduced reaction times and improved yields.

Flow Chemistry Applications

Industrial production methods have increasingly adopted continuous flow reactors for the synthesis of 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione . These systems enhance heat and mass transfer during nitration and reduction steps, improving both scalability and reproducibility.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione have revealed critical insights into the molecular determinants of its biological activity, particularly its interaction with the cereblon (CRBN) protein and subsequent neosubstrate degradation [8] [9].

Position-Specific Modifications

5-Position Modifications

The amino group at the 5-position of the isoindolinone ring is crucial for cereblon binding affinity [9]. Structure-activity relationship studies demonstrate that amino substitution provides superior binding compared to nitro or fluoro groups. The amino group forms specific hydrogen bonds with the E377 residue of CRBN, which is essential for the recruitment of neosubstrates such as IKZF1 and IKZF3 [10].

Modifications at this position follow the activity order:

  • Amino > Nitro > Fluoro > Chloro in terms of CRBN binding affinity
  • The amino group enables optimal molecular glue formation between CRBN and target proteins

6-Position Modifications

Recent studies have identified the 6-position as a key site for controlling neosubstrate selectivity [9]. The introduction of small substituents such as fluoro or chloro at the 6-position significantly alters the degradation profile:

  • 6-Fluoro modification enhances selectivity for IKZF1, IKZF3, and CK1α degradation
  • 6-Chloro substitution reduces interaction with SALL4 while maintaining IKZF1 affinity
  • Bulky substituents (trifluoromethyl, trifluoromethoxy) eliminate neosubstrate binding entirely

4-Position Effects

Substitutions at the 4-position of the isoindolinone ring generally reduce biological activity [10]. The 4-amino group in lenalidomide itself contributes to CRBN binding, but additional modifications at this position tend to interfere with the optimal binding conformation.

Stereochemical Considerations

The compound exhibits stereoselectivity in its biological interactions, with the S-enantiomer demonstrating superior activity compared to the R-enantiomer [11]. This stereoselectivity is attributed to the specific spatial arrangement required for optimal protein-protein interactions within the ternary complex.

Piperidine Ring Modifications

Modifications to the piperidine-2,6-dione moiety significantly impact activity:

  • N-alkylation or N-arylation reduces CRBN binding affinity
  • Substitutions at the 3-position alter the spatial orientation of the compound
  • The intact piperidine-2,6-dione ring is essential for maintaining the glutarimide binding mode

Isomer and Analog Studies

The exploration of isomers and analogs of 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione has provided valuable insights into the structure-activity relationships and has led to the development of derivatives with enhanced selectivity and improved pharmacological properties [12] [13].

Positional Isomers

6-Amino Positional Isomer

The 6-amino positional isomer, 3-(6-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1010100-25-0), represents a significant structural variation where the amino group is relocated from the 5-position to the 6-position [12]. This positional change results in:

  • Reduced CRBN binding affinity compared to the parent compound
  • Altered neosubstrate selectivity profile
  • Different pharmacokinetic properties

Aminomethyl Derivative

The 5-aminomethyl analog, 3-(5-aminomethyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1010100-28-3), features an extended amino functionality [5] [14]. This modification serves as:

  • A valuable linker for PROTAC synthesis applications
  • A cereblon-recruiting moiety with modified binding characteristics
  • A precursor for further chemical modifications

Halogenated Analogs

Fluoro Derivatives

The 5-fluoro analog demonstrates enhanced selectivity for specific neosubstrates while maintaining CRBN binding [9]. Key characteristics include:

  • Molecular formula: C₁₃H₁₂FN₃O₃
  • Enhanced selectivity for IKZF1 and IKZF3 degradation
  • Reduced interaction with developmental proteins such as SALL4

Nitro Derivative

The 5-nitro analog (CAS: 1198787-23-3) serves as a key synthetic intermediate . Its properties include:

  • Molecular formula: C₁₃H₁₁N₃O₅
  • Molecular weight: 289.24 g/mol
  • Primary use as precursor for the amino derivative via catalytic reduction

Methoxy-Substituted Analogs

The 5-methoxy derivative (CAS: 2055044-75-4) represents a class of compounds designed for specific therapeutic applications [15]. This analog demonstrates:

  • Molecular formula: C₁₄H₁₅N₃O₄
  • Capability to reduce WIZ protein expression levels
  • Potential for inducing fetal hemoglobin expression in hemoglobinopathies

Piperidinyl-Substituted Analogs

Advanced analogs incorporating piperidinyl substitutions at the 5-position have been developed for enhanced biological activity [16]. The 5-(piperidin-4-yl) analog exhibits:

  • Molecular formula: C₁₈H₂₁N₃O₃
  • Molecular weight: 327.4 g/mol
  • Selective degradation of IKZF2 protein
  • Applications in treating IKZF2-dependent diseases

Stereoisomeric Considerations

The compound exists as a racemic mixture under standard synthetic conditions, but the individual enantiomers display different biological activities [11]. The S-enantiomer consistently demonstrates superior:

  • CRBN binding affinity
  • Neosubstrate recruitment efficiency
  • Cellular uptake and distribution

Synthetic Accessibility of Analogs

The synthesis of various analogs follows similar methodologies to the parent compound, with modifications typically introduced at the following stages:

  • Early-stage modifications: Incorporation of substituents during the initial coupling reaction
  • Late-stage modifications: Functional group transformations on the completed scaffold
  • Stereoselective synthesis: Use of chiral auxiliaries or catalysts to obtain specific enantiomers

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

259.09569129 g/mol

Monoisotopic Mass

259.09569129 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-18-2023

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